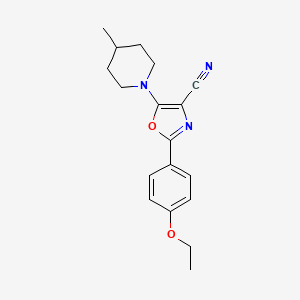![molecular formula C24H29N3O4 B11585763 1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B11585763.png)
1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a carbamoyl group, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carbamoyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: This step may involve the reaction of an amine with a carbamoyl chloride or isocyanate.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions or coupling reactions such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-butylpyrrolidine-3-carboxamide
- 1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-ethylpyrrolidine-3-carboxamide
Uniqueness
1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the propyl group on the pyrrolidine ring and the methoxyphenyl group. These features may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C24H29N3O4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4/c1-4-9-25-24(30)18-13-23(29)27(14-18)20-5-7-21(8-6-20)31-15-22(28)26-19-11-16(2)10-17(3)12-19/h5-8,10-12,18H,4,9,13-15H2,1-3H3,(H,25,30)(H,26,28) |
InChI Key |
WTWBNDAEIJRLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11585697.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585703.png)
![5-Acetyl-2-amino-4-(4-bromophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B11585704.png)
![5-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11585705.png)
![N-[2-(3-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11585707.png)
![methyl 2-[1-(3-butoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585712.png)
![(2Z)-2-(2-butoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11585715.png)
![(6Z)-6-(2-chlorobenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585717.png)
![methyl 4-[(3aS,4R,9bR)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11585719.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11585733.png)

![(3aS,4R,9bR)-4-(3-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11585738.png)
![N-[(Z)-[(2,5-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11585745.png)
![methyl 2-[1-(4-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585755.png)
